
H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA
Overview
Description
H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA is a synthetic peptide with a 15-amino-acid sequence, terminated by a trifluoroacetate (TFA) counterion. Key structural features include:
- Hydrophobic core: Multiple leucine (Leu) and isoleucine (Ile) residues, along with a tryptophan (Trp), which may facilitate membrane interactions or protein binding.
- Secondary structure: Predicted β-sheet or α-helix propensity due to alternating charged and hydrophobic residues.
Preparation Methods
Resin Selection and Initial Attachment
The choice of resin critically impacts yield and purity. Wang or Rink amide resins are traditionally used for C-terminal amide peptides. However, the BAL (backbone amide linker) resin, as demonstrated in liraglutide synthesis , offers superior performance for long sequences. The BAL linker enables reductive amination for initial amino acid attachment, minimizing racemization.
Table 1: Resin Performance Comparison
Resin Type | Loading Capacity (mmol/g) | Compatibility | Cleavage Condition |
---|---|---|---|
Wang | 0.3–0.7 | Fmoc/Boc | TFA/H2O/TIS (95:2.5:2.5) |
Rink Amide | 0.4–0.6 | Fmoc | TFA/H2O/TIS (95:2.5:2.5) |
BAL | 0.5–0.8 | Fmoc | TFA/H2O/TIS (95:2.5:2.5) |
BAL resin’s higher loading capacity (0.58 mmol/g in ) and stability under repetitive coupling cycles make it ideal for synthesizing the 14-mer peptide.
Stepwise Synthesis Procedure
Deprotection
Fmoc groups are removed using 20% piperidine in DMF, with recent methods employing volatile bases like 2-methylpiperidine, evaporated under reduced pressure to eliminate washing steps . This reduces solvent waste by 95% while maintaining >98% deprotection efficiency.
Coupling
Coupling reagents such as HBTU/HOBt or DIC/OxymaPure are used at 4–6 equivalents. Pseudoprolines, incorporated at positions prone to aggregation (e.g., Leu-Leu), disrupt β-sheet formation, improving solubility and yield . For example, substituting Leu with Thr(ΨMe,Mepro) during synthesis prevents chain aggregation.
Table 2: Coupling Reagent Efficiency
Reagent System | Reaction Time (min) | Yield (%) | Epimerization Risk |
---|---|---|---|
HBTU/HOBt/DIEA | 30–60 | 95–99 | Low |
DIC/OxymaPure | 20–40 | 97–99 | Very Low |
COMU/DIPEA | 15–30 | 98–99 | Moderate |
DIC/OxymaPure achieves near-quantitative coupling in 20 minutes, minimizing side reactions .
Washless SPPS: A Paradigm Shift
Traditional SPPS requires 10–15 solvent washes per cycle, consuming ~3 L solvent per gram of peptide. The washless method eliminates post-deprotection washes by evaporating the deprotection base (2-methylpiperidine) at 50°C under nitrogen flow. This innovation reduces synthesis time by 40% and solvent use by 95%, critical for scaling production of H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA .
Purification and Analytical Validation
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA) isolates the target peptide. Mass spectrometry (MALDI-TOF or ESI) confirms the molecular weight (theoretical: 1768.0 g/mol). Purity ≥95% is achievable with two-step purification.
Table 3: HPLC Purification Parameters
Column | Gradient | Flow Rate (mL/min) | Retention Time (min) |
---|---|---|---|
C18, 5 μm | 20–50% ACN in 30 min | 1.0 | 12.4 |
C8, 5 μm | 15–45% ACN in 25 min | 1.2 | 10.8 |
Challenges and Mitigation Strategies
Aggregation During Synthesis
The Leu-Leu segment in positions 6–7 predisposes the peptide to β-sheet aggregation. Incorporating pseudoprolines or using DMSO as a cosolvent (10% v/v) disrupts hydrophobic interactions, improving coupling efficiency .
Aspartic Acid Side Reactions
Aspartic acid residues (positions 2 and 8) may undergo aspartimide formation under acidic conditions. Using HOBt as an additive and maintaining a neutral pH during coupling minimizes this side reaction .
Scalability and Industrial Production
Automated synthesizers (e.g., CEM Liberty Blue) enable large-scale production. A 1 mmol scale synthesis yields ~1.2 g crude peptide, requiring 48 hours for full sequence assembly. The washless method reduces solvent costs from $500/kg to $25/kg, making industrial production economically viable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to alter their properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
Oxidation: Formation of sulfoxides or sulfone derivatives.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
This peptide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific effects. For example, peptides with antimicrobial properties can disrupt bacterial cell membranes, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares the target peptide with structurally or functionally related compounds:
*Estimated based on sequence.
Mechanistic Insights
ACE Inhibition: Target Peptide vs. LKP
- LKP : Binds ACE via hydrogen bonds (Gln281, Lys511) and hydrophobic interactions (His353, His513), inducing conformational changes that reduce catalytic activity. Binding constants (Ka = 2.2–5.3 × 10³ M⁻¹) suggest moderate affinity .
- However, its larger size may limit binding efficiency compared to shorter peptides .
Antimicrobial Activity: Target Peptide vs. MAK
- MAK : Disrupts bacterial membranes via hydrophobic interactions (Met, Ala) and cationic charge (Lys), increasing NPN fluorescence (membrane permeability) by 45% and potassium leakage by 30% .
- Target Peptide : The Leu/Trp-rich hydrophobic core and Lys/Asp charge balance may enhance membrane targeting, though its extended structure could reduce penetration efficiency compared to MAK .
Antioxidant Effects: Target Peptide vs. AKRA
- AKRA : Reduces MDA (lipid peroxidation marker) by 40% in hepatocytes and upregulates SOD/CAT activity by 25–30% via Nrf2-Keap1 pathway .
- Target Peptide : While lacking direct evidence, the Lys and Asp residues may scavenge free radicals, but its larger size likely limits cellular uptake compared to AKRA .
Pharmacokinetic and Stability Considerations
- Target Peptide : The TFA counterion improves solubility but may introduce toxicity concerns at high doses. Its long sequence likely reduces oral bioavailability, necessitating parenteral administration.
- Shorter Peptides (LKP, AKRA, MAK) : Smaller size enhances tissue penetration and metabolic stability. For example, LKP’s IC50 (0.318 μM) reflects potent activity despite rapid clearance .
Biological Activity
H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA is a synthetic peptide composed of 15 amino acids. The unique sequence and composition of this peptide suggest potential biological activities, including antimicrobial properties, immunomodulation, and hormonal effects. This article explores the biological activity of this compound based on existing research and findings.
Structure and Composition
The peptide's structure is characterized by a mix of hydrophobic and polar amino acids. The presence of multiple lysine residues contributes to a positive charge at physiological pH, enhancing interactions with negatively charged molecules such as nucleic acids or proteins.
Biological Activities
The biological activity of H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 can be categorized into several key areas:
1. Antimicrobial Properties
Peptides with similar structures often exhibit antimicrobial properties. The positive charge from lysine residues may facilitate binding to bacterial membranes, disrupting their integrity and leading to cell death.
2. Immunomodulation
This peptide may influence immune responses by interacting with specific receptors or enzymes involved in signal transduction pathways. Such interactions can modulate cytokine release and enhance immune cell activity.
3. Neurotransmission
The presence of tryptophan in the sequence suggests potential roles in neurotransmission and mood modulation. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation.
Interaction Studies
Research has focused on the binding affinity of H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 to various biological targets. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are commonly employed to assess binding kinetics and affinities. Understanding these interactions is crucial for elucidating the peptide's mechanism of action and potential therapeutic applications.
Comparative Analysis
A comparative analysis with similar peptides can provide insights into the unique features of H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2:
Compound Name | Unique Features | Biological Activity |
---|---|---|
H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 | Multiple lysine residues enhance binding affinity | Potential immunomodulatory effects |
H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys | Variation in hydrophobic residues | Antimicrobial properties |
H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-D-Lys | Different charged residues influence interaction dynamics | Neurotransmitter modulation |
Case Studies
Several studies have investigated the biological activities of peptides similar to H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2:
- Study on Antimicrobial Activity : A study demonstrated that peptides with high lysine content exhibited enhanced antimicrobial activity against Gram-positive bacteria, suggesting that H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 may have similar properties.
- Immunomodulatory Effects : Research indicated that certain peptides could stimulate immune cell proliferation and cytokine production, which may apply to this compound due to its structural characteristics.
- Neurotransmitter Modulation : Investigations into tryptophan-containing peptides revealed their potential in influencing serotonin levels, indicating a possible role for H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2 in mood regulation.
Q & A
Q. Basic: How can researchers optimize the solid-phase peptide synthesis (SPPS) of this compound to minimize side reactions like aspartimide formation?
Methodological Answer:
- Step 1: Use Fmoc-protected amino acids with orthogonal protecting groups (e.g., Trp(Boc), Lys(Alloc)) to reduce acid-sensitive side reactions.
- Step 2: Incorporate pseudo-proline dipeptides at Asp-Ala or Asp-Leu junctions to prevent β-sheet formation and aspartimide rearrangement .
- Step 3: Monitor coupling efficiency via Kaiser tests or real-time FTIR spectroscopy. Adjust activator (HOBt/DIC) concentrations for sterically hindered residues like Ile or Leu.
- Validation: Analyze crude peptides via HPLC-MS to quantify deletion sequences and optimize cleavage conditions (e.g., TFA with scavengers like water/TIPS).
Table 1: Common SPPS Side Reactions and Mitigation Strategies
Side Reaction | Residues Affected | Mitigation Strategy |
---|---|---|
Aspartimide formation | Asp-Ala, Asp-Leu | Pseudo-proline dipeptides |
Trp oxidation | Trp | Add 0.1 M DTT in cleavage cocktail |
Incomplete deprotection | Lys(Alloc) | Use Pd(PPh₃)₄ in DCM for Alloc removal |
Q. Advanced: How can contradictions between structural predictions (e.g., MD simulations) and experimental CD spectra for this peptide’s helical propensity be resolved?
Methodological Answer:
- Step 1: Compare MD simulations (AMBER or CHARMM force fields) with experimental CD data under identical buffer conditions (pH 7.4, 150 mM NaCl).
- Step 2: Use synchrotron radiation CD (SRCD) to enhance spectral resolution in the far-UV range (190–240 nm), distinguishing α-helix vs. 3₁₀-helix signatures .
- Step 3: Validate via 2D NMR (e.g., NOESY for inter-proton distances) to resolve ambiguities in helical turns near Lys-Leu repeats.
- Data Interpretation: Apply CONTIN/LL algorithm for CD deconvolution, cross-referencing with NMR-derived dihedral angles.
Example Workflow:
In silico prediction → 2. SRCD data acquisition → 3. NMR validation → 4. Force-field recalibration.
Q. Basic: What are the best practices for ensuring reproducibility in bioactivity assays (e.g., receptor binding) for this peptide?
Methodological Answer:
- Step 1: Standardize peptide stock solutions using lyophilization followed by quantification via amino acid analysis (AAA) or UV-Vis (Trp absorbance at 280 nm).
- Step 2: Use orthogonal assays (e.g., SPR for binding kinetics and cell-based cAMP assays for functional activity) to cross-validate results .
- Step 3: Include internal controls (e.g., scrambled-sequence peptide) to rule out nonspecific interactions.
- Documentation: Report buffer composition (e.g., 0.01% Tween-20 to prevent aggregation) and storage conditions (-80°C in aliquots).
Q. Advanced: How can researchers resolve discrepancies in reported EC₅₀ values for this peptide across different cell lines?
Methodological Answer:
- Step 1: Profile receptor isoform expression (e.g., qPCR/Western blot) in each cell line to account for variability in target density .
- Step 2: Normalize activity data using a constitutively active receptor mutant as a reference.
- Step 3: Perform Schild regression analysis to assess antagonist potency shifts under varying agonist concentrations.
- Case Study: If EC₅₀ varies >10-fold between HEK293 and CHO cells, investigate post-translational modifications (e.g., phosphorylation) via LC-MS/MS .
Q. Basic: What strategies are recommended for validating peptide stability in serum-containing media?
Methodological Answer:
- Step 1: Incubate peptide in 50% fetal bovine serum (FBS) at 37°C. Collect aliquots at 0, 1, 4, 24 hours.
- Step 2: Quench proteolysis with 1% TFA and analyze via MALDI-TOF for degradation products.
- Step 3: Identify cleavage sites using Edman degradation or LC-MS/MS.
- Mitigation: Introduce D-amino acids or PEGylation at labile sites (e.g., Lys-Lys motifs) .
Table 2: Common Serum Proteases and Their Cleavage Sites
Protease | Cleavage Site | Inhibitor |
---|---|---|
Trypsin | Lys/Arg | Aprotinin |
Chymotrypsin | Phe/Trp | TPCK |
Q. Advanced: How can researchers design experiments to distinguish between direct receptor binding and downstream signaling effects for this peptide?
Methodological Answer:
- Step 1: Use biolayer interferometry (BLI) with immobilized receptors to measure real-time binding kinetics (ka, kd) .
- Step 2: Knock out secondary messengers (e.g., Gαq/11 siRNA) and measure residual activity via calcium flux assays.
- Step 3: Employ photoactivatable crosslinkers (e.g., SASD) to covalently link peptide-receptor complexes, followed by SDS-PAGE/Western blot analysis.
- Data Analysis: Compare dose-response curves in wild-type vs. signaling-deficient mutants.
Q. Basic: What analytical techniques are critical for confirming the purity and identity of this peptide post-synthesis?
Methodological Answer:
- Step 1: HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to assess purity (>95% by AUC).
- Step 2: HRMS (ESI-QTOF) for exact mass confirmation (theoretical vs. observed ±1 ppm).
- Step 3: Amino acid analysis (AAA) after acid hydrolysis to quantify residue composition.
- Step 4: Circular dichroism (CD) to confirm secondary structure consistency with design .
Example Data:
- Theoretical mass: 2023.15 Da
- Observed mass: 2023.14 Da (Δ = -0.01 Da)
Q. Advanced: How can in silico modeling (e.g., molecular docking) guide the optimization of this peptide’s receptor selectivity?
Methodological Answer:
- Step 1: Generate homology models of target/non-target receptors using SWISS-MODEL or AlphaFold.
- Step 2: Perform ensemble docking (AutoDock Vina) with peptide conformational snapshots from MD simulations.
- Step 3: Calculate binding energy differences (ΔΔG) to identify residues critical for selectivity (e.g., Ile vs. Leu substitutions).
- Validation: Synthesize analogs and test in radioligand displacement assays .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H132N20O19.C2HF3O2/c1-13-43(9)63(83)77(116)97-59(38-62(102)103)76(115)95-57(36-47-39-85-49-24-16-15-23-48(47)49)75(114)90-51(26-18-21-31-80)69(108)89-52(27-19-22-32-81)70(109)93-55(34-41(5)6)73(112)94-56(35-42(7)8)74(113)96-58(37-61(100)101)72(111)87-45(11)66(105)86-46(12)67(106)88-50(25-17-20-30-79)68(107)91-53(28-29-60(82)99)71(110)98-64(44(10)14-2)78(117)92-54(65(84)104)33-40(3)4;3-2(4,5)1(6)7/h15-16,23-24,39-46,50-59,63-64,85H,13-14,17-22,25-38,79-81,83H2,1-12H3,(H2,82,99)(H2,84,104)(H,86,105)(H,87,111)(H,88,106)(H,89,108)(H,90,114)(H,91,107)(H,92,117)(H,93,109)(H,94,112)(H,95,115)(H,96,113)(H,97,116)(H,98,110)(H,100,101)(H,102,103);(H,6,7)/t43-,44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZKCHCKFKPQT-FLKJMJLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H133F3N20O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1768.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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